N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Similarly, furan derivatives have been employed as medicines in a number of distinct disease areas .
Mode of Action
Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Furan derivatives also exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . Furan is another class of organic compounds of the heterocyclic aromatic series characterized by a ring structure composed of one oxygen and four carbon atoms .
Result of Action
Indole derivatives have been found to possess various biological activities . Furan derivatives also exhibit a wide range of advantageous biological and pharmacological characteristics .
Preparation Methods
The synthetic routes and reaction conditions for WAY-607695 are not extensively documented in publicly available sources. it is known that the compound can be prepared in a laboratory setting using standard organic synthesis techniques. The preparation involves the use of various reagents and solvents under controlled conditions to achieve the desired purity and yield .
Chemical Reactions Analysis
WAY-607695 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-607695 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of 5-hydroxytryptamine receptors and their agonists.
Biology: It is used in the study of cellular signaling pathways and receptor-ligand interactions.
Medicine: It is used in preclinical studies to investigate the potential therapeutic effects of 5-hydroxytryptamine receptor agonists.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
WAY-607695 is similar to other 5-hydroxytryptamine receptor agonists, such as:
Eptapirone: Another 5-HT1A receptor agonist with similar pharmacological properties.
Almotriptan Malate: A selective agonist for the 5-hydroxytryptamine receptor 1B and 1D, used in the treatment of migraines.
Lintopride: A 5-hydroxytryptamine receptor agonist with potential therapeutic applications in gastrointestinal disorders.
WAY-607695 is unique in its specific binding affinity and selectivity for the 5-hydroxytryptamine receptor 1A, making it a valuable tool for research in this area .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c14-11-5-3-10(4-6-11)7-8-15-13(16)12-2-1-9-17-12/h1-6,9H,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMVTQDRELNXRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.